molecular formula C₁₈H₂₈N₂O₃ B1145700 Pregabalin carbamate CAS No. 930280-44-7

Pregabalin carbamate

Cat. No.: B1145700
CAS No.: 930280-44-7
M. Wt: 320.43
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Description

Pregabalin carbamate is a derivative of pregabalin, a well-known anticonvulsant and analgesic medication. Pregabalin is structurally similar to gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. It is primarily used to treat neuropathic pain, epilepsy, and generalized anxiety disorder. This compound retains the therapeutic properties of pregabalin while potentially offering improved pharmacokinetic and pharmacodynamic profiles.

Mechanism of Action

Target of Action

Pregabalin carbamate, also known as methyl N-[(2R)-4-methyl-2-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]pentyl]carbamate, primarily targets the α2δ-1 and α2δ-2 subunits of voltage-activated calcium channels . These subunits are auxiliary components of the high voltage-activated calcium channels and are expressed in neurons as well as heart and skeletal muscle tissue .

Mode of Action

This compound interacts with its targets by binding to the α2δ-1 and α2δ-2 subunits . This binding inhibits cellular calcium influx, thereby attenuating neurotransmission .

Biochemical Pathways

The binding of pregabalin to the α2δ subunits inhibits the release of excitatory neurotransmitters including glutamate, norepinephrine (noradrenaline), serotonin, dopamine, substance P, and calcitonin gene-related peptide . This action reduces hyperexcitation in ascending pain pathways .

Pharmacokinetics

Pregabalin is rapidly absorbed after oral ingestion, with a bioavailability of ≥90% . Its absorption and entry into the CNS are dependent on active transport via the L-type amino acid transporter 1 . The pharmacokinetic properties of pregabalin are dose proportional .

Result of Action

The result of pregabalin’s action is the suppression of seizures and the management of pain . By controlling neuronal hyperexcitability, pregabalin demonstrates clear efficacy in pain management .

Action Environment

The action, efficacy, and stability of pregabalin can be influenced by environmental factors. For instance, the presence of food can affect the pharmacokinetic properties of pregabalin . Furthermore, the bioavailability of pregabalin can be affected by the fat or caloric content of an accompanying meal .

Biochemical Analysis

Biochemical Properties

Pregabalin carbamate interacts with the α2δ subunit of voltage-gated calcium channels, inhibiting calcium influx and subsequent release of excitatory neurotransmitters . This interaction reduces neuronal excitability and has a calming effect on the nervous system .

Cellular Effects

This compound influences cell function by reducing the release of neurotransmitters, thereby decreasing neuronal excitability .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the α2δ subunit of voltage-gated calcium channels . This binding inhibits calcium influx into neurons, reducing the release of excitatory neurotransmitters .

Temporal Effects in Laboratory Settings

Pregabalin, the parent compound, has been shown to have a half-life of approximately 6 hours .

Dosage Effects in Animal Models

In animal models, the effects of this compound likely vary with different dosages, similar to pregabalin. For instance, gabapentin, a drug similar to pregabalin, showed linear pharmacokinetics from 2.5 to 7.5 mg/kg in cats .

Metabolic Pathways

This compound is likely involved in similar metabolic pathways as pregabalin, which is not extensively metabolized in humans . The majority of pregabalin is excreted unchanged in the urine .

Transport and Distribution

This compound is likely transported and distributed within cells and tissues in a manner similar to pregabalin. Pregabalin is recognized as a substrate by L-type amino acid transporter 1 (LAT1/SLC7A5), which mediates its transport across the blood-brain barrier .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in areas rich in voltage-gated calcium channels, such as the neuronal cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pregabalin carbamate can be synthesized through various methods. One common approach involves the reaction of pregabalin with a suitable carbamoylating agent. For instance, pregabalin can be reacted with isocyanates or carbamoyl chlorides under mild conditions to form this compound. The reaction typically occurs in the presence of a base such as triethylamine or pyridine, and the reaction temperature is maintained between 0°C and 25°C .

Industrial Production Methods

Industrial production of this compound often involves continuous flow chemistry and asymmetric organocatalysis. Continuous flow chemistry allows for the safe and efficient production of intermediates, while asymmetric organocatalysis ensures the enantioselective formation of the desired chiral intermediate . These methods are optimized to achieve high yields and cost-effectiveness, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Pregabalin carbamate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction of this compound can yield pregabalin or other reduced derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

Pregabalin carbamate has a wide range of scientific research applications:

Comparison with Similar Compounds

Pregabalin carbamate is often compared with other gabapentinoids, such as gabapentin and pregabalin. While all these compounds share a similar mechanism of action, they differ in their pharmacokinetic and pharmacodynamic profiles:

Similar Compounds

    Gabapentin: Another gabapentinoid used to treat neuropathic pain and epilepsy.

    Phenibut: A GABA analogue with anxiolytic and nootropic effects.

    Baclofen: A GABA-B receptor agonist used as a muscle relaxant and antispastic agent.

This compound stands out due to its potential for improved efficacy and safety profiles, making it a promising candidate for further research and development.

Properties

IUPAC Name

methyl N-[(2R)-4-methyl-2-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]pentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-13(2)10-15(12-19-18(22)23-4)11-17(21)20-14(3)16-8-6-5-7-9-16/h5-9,13-15H,10-12H2,1-4H3,(H,19,22)(H,20,21)/t14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWKLUPDGNLYIW-HUUCEWRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)NC(C)C1=CC=CC=C1)CNC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)C[C@@H](CC(C)C)CNC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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